molecular formula C16H21N3O2 B2689893 3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1775421-84-5

3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2689893
CAS No.: 1775421-84-5
M. Wt: 287.363
InChI Key: ATLZJQPCKPIFPT-UHFFFAOYSA-N
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Description

The compound 3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine belongs to the [1,2,4]triazolo[4,3-a]pyridine family, a class of fused heterocycles comprising a triazole ring fused to a pyridine ring. These compounds are notable for their diverse biological activities, including antibacterial, anti-inflammatory, and antiproliferative properties . The 3,4-diethoxyphenyl substituent in this compound introduces lipophilicity and electronic effects that may enhance membrane permeability and receptor binding compared to simpler analogs.

Properties

IUPAC Name

3-(3,4-diethoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-20-13-9-8-12(11-14(13)21-4-2)16-18-17-15-7-5-6-10-19(15)16/h8-9,11H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLZJQPCKPIFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN=C3N2CCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-hydrazinylpyridine with 3,4-diethoxybenzaldehyde under oxidative conditions. This reaction typically employs oxidizing agents such as tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) to facilitate the formation of the triazolopyridine ring .

Another method involves the use of microwave-assisted synthesis, where 2,3-dichloropyridine and hydrazine hydrate are reacted under microwave irradiation. This method offers the advantage of shorter reaction times and higher yields compared to conventional heating methods .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of green solvents such as ethanol can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like TBHP, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphenyl group can be replaced with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted triazolopyridine derivatives. These products can be further characterized using techniques such as NMR, IR, and mass spectrometry .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine exhibit antiproliferative and cytotoxic effects against various cancer cell lines. For example:

  • In studies focusing on triple-negative breast cancer (TNBC), derivatives showed selective activity against MDA-MB-453 cells. The synthesized compounds demonstrated growth inhibition with GI50 values ranging from 11 to 60 μM .
  • Structure-activity relationship (SAR) studies suggest that modifications in the phenolic side chains can enhance potency against specific cancer types .

Anti-inflammatory Properties

The compound has been investigated for its potential as an anti-inflammatory agent . Research into similar triazole derivatives has shown promise in inhibiting cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes. The development of triazolo-pyridine derivatives has led to compounds with significant COX-II inhibitory activity .

Chemical Synthesis and Reactivity

The synthesis of this compound typically involves multi-step procedures requiring precise conditions to ensure high yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are commonly employed for characterization .

Reactions

This compound can participate in various chemical reactions typical for triazole and pyridine derivatives. Reaction conditions often include specific solvents and reagents to enhance selectivity and yield. Monitoring techniques like thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are utilized during these processes .

Material Science Applications

The unique properties of this compound also make it an attractive candidate for applications in material science. Its heterocyclic structure contributes to potential uses in:

  • Corrosion inhibitors : Research highlights the effectiveness of heterocyclic compounds in protecting metals from corrosion .
  • Organic electronics : The electronic properties of such compounds can be exploited in the development of organic semiconductors and photovoltaic materials.

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivitySelective antiproliferative effects against TNBC cell lines; GI50 values between 11-60 μM
Anti-inflammatoryPotential COX-II inhibition; comparable potency to existing anti-inflammatory drugs
Material ScienceEfficacy as a corrosion inhibitor; potential use in organic electronic applications

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine involves the inhibition of specific kinases such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound can effectively reduce the growth and spread of cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related analogs, focusing on substituents, core modifications, and synthesis methodologies:

Compound Name Substituents/Core Structure Synthesis Method Yield Key Properties/Applications References
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine 3-methoxy, 4-benzyloxyphenyl substituent Oxidative cyclization with NaOCl in ethanol 73% Antibacterial, anti-inflammatory; green synthesis focus
3-(Difluoromethyl)-5H…pyridine-6-carboxylic acid Difluoromethyl and carboxylic acid groups Not specified (commercially available) N/A Enhanced polarity; potential for solubility optimization in drug design
3-(Trifluoromethyl)-5H…pyridine-6-carboxylic acid Trifluoromethyl and carboxylic acid groups Not specified N/A Bioisosteric replacement; metabolic stability in pharmaceuticals
3-(Chloromethyl)-5H…pyridine hydrochloride Chloromethyl group; hydrochloride salt Halogenation and salt formation N/A Improved water solubility; intermediate for further derivatization
3-(2-Fluorophenyl)-5H…[1,2,4]triazolo[4,3-a]pyrimidine Fluorophenyl substituent; pyrimidine fused core Multi-step synthesis involving thiourea intermediates N/A Agrochemical applications; selective pesticide development
3-[6-(Trifluoromethyl)-5H…pyridin-3-yl]piperidine dihydrochloride Trifluoromethyl and piperidine groups Not specified 95% purity Pharmacokinetic modulation; potential CNS targeting

Key Differences and Implications

Substituent Effects: The 3,4-diethoxyphenyl group in the target compound offers greater lipophilicity compared to methoxy () or halogenated () substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility. Fluorinated groups (e.g., trifluoromethyl in ) improve metabolic stability and electron-withdrawing effects, making them favorable in drug design .

Core Modifications :

  • Pyrimidine-fused analogs () exhibit distinct electronic profiles compared to pyridine-fused cores, influencing binding affinity in agrochemicals .
  • Piperidine-containing derivatives () introduce basicity, which can alter pharmacokinetics and target engagement .

Synthesis and Green Chemistry :

  • Sodium hypochlorite-mediated oxidative cyclization () is environmentally favorable compared to Cr(VI)- or DDQ-based methods .
  • Hydrochloride salt formation () simplifies purification and enhances stability for industrial applications .

Biological Activity

3-(3,4-Diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazolopyridines and features a triazole ring fused to a pyridine structure with a diethoxyphenyl substituent. The molecular formula is C15H18N4O2, and its molecular weight is approximately 286.33 g/mol. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step procedures that require specific conditions to ensure yield and purity. Common methods include:

  • Refluxing with appropriate solvents.
  • Use of inert atmospheres to prevent side reactions.
  • Characterization through techniques such as NMR and mass spectrometry to confirm structure and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiproliferative Effects : Studies have shown that derivatives of triazolopyridines can inhibit cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. For example, compounds with similar structures demonstrated IC50 values in the nanomolar range against these cell lines .
  • Mechanism of Action : The compound may act by interacting with specific receptors or enzymes. For instance:
    • It has been suggested that triazolopyridine derivatives can inhibit tubulin polymerization—an essential process in cell division—leading to cell cycle arrest and apoptosis in cancer cells .
    • The interaction with α7 nicotinic acetylcholine receptors (nAChRs) has also been noted for certain analogs .

Case Studies

  • Anticancer Activity : In vitro studies showed that certain derivatives of triazolopyridines exhibited potent antiproliferative activity against various cancer cell lines. For example:
    • A derivative with a similar structure displayed an IC50 value of 83 nM against HeLa cells and induced apoptosis via mitochondrial pathways .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties due to modulation of nAChRs. These effects could be beneficial in treating neurodegenerative diseases or enhancing cognitive functions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect potency and selectivity.

Compound VariantR GroupIC50 (nM)Activity
Compound ACl83High antiproliferative
Compound BF101Moderate antiproliferative
Compound CBr91Moderate antiproliferative

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